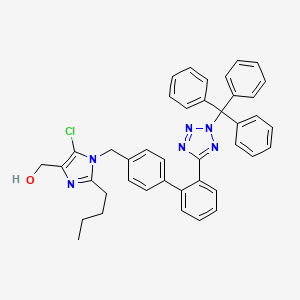

N-Trityl Losartan Isomer

Description

Structure

3D Structure

Properties

IUPAC Name |

[2-butyl-5-chloro-1-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H37ClN6O/c1-2-3-23-38-43-37(29-49)39(42)47(38)28-30-24-26-31(27-25-30)35-21-13-14-22-36(35)40-44-46-48(45-40)41(32-15-7-4-8-16-32,33-17-9-5-10-18-33)34-19-11-6-12-20-34/h4-22,24-27,49H,2-3,23,28-29H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFHOXKJPQNOUPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN(N=N4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H37ClN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

665.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nomenclatural and Stereochemical Considerations for N Trityl Losartan Isomer

Systematic Nomenclature and IUPAC Designation Research

The formal chemical name for N-Trityl Losartan (B1675146) Isomer according to the International Union of Pure and Applied Chemistry (IUPAC) is (2-Butyl-5-chloro-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazol-4-yl)methanol. synzeal.compharmaffiliates.com A systematic breakdown of this name reveals the structured approach of IUPAC nomenclature for complex organic molecules.

The name is constructed from several key components:

Core Heterocycle: The foundation of the molecule is an imidazole (B134444) ring, specifically a methanol-substituted imidazole, indicated by "imidazol-4-yl)methanol."

Substituents on Imidazole: The imidazole ring is further substituted with a butyl group at the 2-position ("2-Butyl") and a chlorine atom at the 5-position ("5-chloro").

Biphenyl (B1667301) Moiety: A biphenyl group, denoted as "[1,1'-biphenyl]," serves as a linker.

Tetrazole Ring: A tetrazole ring is attached to the biphenyl group. The "1H-tetrazol-5-yl" designation specifies the point of attachment and the position of the hydrogen atom on the tetrazole ring.

Trityl Group: The bulky triphenylmethyl (trityl) group is attached to a nitrogen atom of the tetrazole ring, as indicated by "1-trityl."

Linkage: The various components are linked together in a specific order. The imidazole nitrogen at position 1 is attached to a methyl group which, in turn, is connected to the 4-position of the biphenyl ring. The tetrazole group is located at the 2'-position of the biphenyl ring.

This systematic naming convention ensures that the complex structure of N-Trityl Losartan Isomer can be unambiguously represented.

| Component | IUPAC Designation | Description |

|---|---|---|

| Core Heterocycle | imidazol-4-yl)methanol | A five-membered aromatic ring with two nitrogen atoms, substituted with a methanol (B129727) group. |

| Imidazole Substituents | 2-Butyl-5-chloro | A butyl group at the second position and a chlorine atom at the fifth position of the imidazole ring. |

| Linker | [1,1'-biphenyl]-4-yl | Two connected phenyl rings, with the rest of the molecule attached at the 4-position. |

| Second Heterocycle | 1H-tetrazol-5-yl | A five-membered ring with four nitrogen atoms, attached to the biphenyl group at the 5-position. |

| Protecting Group | 1-trityl | A triphenylmethyl group attached to the first nitrogen of the tetrazole ring. |

Regiochemical Isomerism Investigations of the N-Trityl Moiety

The introduction of a trityl group onto the tetrazole ring of the losartan precursor is a critical step in its synthesis, primarily for protecting the acidic tetrazole proton. google.comnih.gov However, the tetrazole ring possesses two nitrogen atoms, N-1 and N-2, that are available for substitution, leading to the potential for regiochemical isomerism. google.com

The bulky nature of the trityl group plays a significant role in determining the site of attachment. Steric hindrance generally influences the substitution pattern, with the less hindered position being favored. In the context of sartan synthesis, both N-1 and N-2 trityl-substituted isomers can be formed. The specific reaction conditions, including the choice of solvent and base, can influence the ratio of these regioisomers.

While both isomers can exist, studies on related sartan intermediates have indicated that the N-2 substituted isomer can be a significant, if not the predominant, product under certain synthetic conditions. The electronic properties of the tetrazole ring, in conjunction with the steric demands of the trityl group, govern the kinetic and thermodynamic stability of the resulting regioisomers. The investigation of this regioselectivity is crucial for optimizing the synthesis of the desired isomer and for the characterization of potential impurities.

| Isomer | Position of Trityl Group | Factors Influencing Formation |

|---|---|---|

| N-1 Isomer | Nitrogen at position 1 of the tetrazole ring | Reaction kinetics, solvent, and base used in the synthesis. |

| N-2 Isomer | Nitrogen at position 2 of the tetrazole ring | Thermodynamic stability and steric effects of the trityl group. |

Conformational Analysis Studies of this compound

While this compound is achiral, its three-dimensional conformation is complex and dynamic. The molecule possesses several single bonds around which rotation can occur, leading to a variety of possible spatial arrangements of its constituent parts.

Key areas of conformational flexibility include:

Rotation around the Biphenyl Bond: The two phenyl rings of the biphenyl moiety are not necessarily coplanar. Steric hindrance between the ortho-hydrogens and the substituents can lead to a twisted conformation. The angle of this twist is a significant conformational parameter. researchgate.net

Flexibility of the Butyl Chain: The n-butyl group attached to the imidazole ring is flexible and can adopt multiple conformations.

Synthetic Pathways, Formation Mechanisms, and Derivatization Research of N Trityl Losartan Isomer

Chemical Synthesis Routes to N-Trityl Losartan (B1675146) Isomer

The synthesis of N-Trityl Losartan and its isomers is a critical step in the production of Losartan, an angiotensin II receptor antagonist. The placement of the trityl protecting group on the tetrazole ring and the subsequent alkylation of the imidazole (B134444) ring can lead to different isomers. Research has focused on developing synthetic pathways that are both efficient and highly regioselective to yield the desired product. These routes can be broadly categorized into directed synthesis methodologies and derivatization from losartan precursors.

Directed Synthesis Methodologies

Directed synthesis aims to construct the N-Trityl Losartan molecular framework through the controlled coupling of key intermediates. A prevalent issue in early syntheses was the formation of a mixture of regioisomers during the alkylation of the imidazole ring, which required separation by column chromatography. google.com

One of the most effective directed approaches to overcome regioselectivity issues involves a palladium-catalyzed Suzuki coupling reaction. units.itresearchgate.net This convergent synthesis strategy builds the essential biphenyl (B1667301) core with high precision. The process typically involves the directed ortho-metalation of 2-trityl-5-phenyltetrazole to create a key boronic acid intermediate. units.it This intermediate is then coupled with a functionalized imidazole bromide under the influence of a palladium catalyst. units.itresearchgate.net This methodology significantly improves upon earlier methods that often suffered from poor yields and the formation of difficult-to-separate isomeric byproducts.

Another common directed method involves the direct coupling of an imidazole derivative with a protected tetrazole-biphenyl moiety. For instance, 2-n-butyl-4-chloro-1H-imidazolyl-5-methanol can be coupled with 5-(4'-bromomethyl-1,1'-biphenyl-2-yl)-2-triphenylmethyl-2H-tetrazole. google.com This reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) using a base such as sodium methoxide (B1231860), sodium hydride, or potassium carbonate. google.commdpi.com However, this pathway is known to produce a mixture of N-Trityl Losartan and its regioisomer, arising from the alkylation at different nitrogen atoms of the imidazole ring. google.com

A variation of this approach utilizes a biphasic solvent system (e.g., toluene (B28343) and water) with a phase transfer catalyst to facilitate the coupling reaction between the imidazole and the biphenyl-tetrazole components. google.comgoogle.com

A further strategy involves the reaction of N-(triphenylmethyl)-5-(4'-bromomethylbiphenyl-2-yl)tetrazole with 2-butyl-5-chloro-1H-imidazole-4-formaldehyde, followed by the reduction of the aldehyde group with a reducing agent like sodium borohydride (B1222165) to furnish the final hydroxymethyl group of trityl losartan. google.comnewdrugapprovals.org

Table 1: Comparison of Directed Synthesis Methodologies

| Methodology | Key Intermediates | Catalyst/Reagents | Key Characteristics | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed Suzuki Coupling | 2-trityl-5-phenyltetrazole-derived boronic acid; Functionalized imidazole bromide | Palladium catalyst | Highly efficient and regioselective; avoids isomeric mixtures. | units.itresearchgate.net |

| Direct Coupling (Single Solvent) | 2-n-butyl-4-chloro-1H-imidazolyl-5-methanol; 5-(4'-bromomethyl-1,1'-biphenyl-2-yl)-2-triphenylmethyl-2H-tetrazole | Base (e.g., NaOMe, K2CO3) in DMF | Can result in a mixture of regioisomers requiring chromatographic separation. | google.commdpi.com |

| Direct Coupling (Biphasic System) | Imidazole derivative; Biphenyl-tetrazole derivative | Base (e.g., NaOH); Phase Transfer Catalyst (e.g., Aliquat 336) | Aims to improve reaction conditions and yield. | google.com |

| Coupling followed by Reduction | N-(triphenylmethyl)-5-(4'-bromomethylbiphenyl-2-yl)tetrazole; 2-butyl-5-chloro-1H-imidazole-4-formaldehyde | Base (e.g., KOH); Reducing Agent (e.g., NaBH4) | Builds the core structure before creating the final functional group. | google.comnewdrugapprovals.org |

Derivatization from Losartan Precursors

The synthesis of N-Trityl Losartan isomers can also be achieved by modifying Losartan itself or its immediate precursors. A key strategy involves the protection of the tetrazole nitrogen of Losartan with a trityl group. nih.gov This reaction is typically performed to facilitate further chemical modifications at other positions of the Losartan molecule, such as the hydroxymethyl group on the imidazole ring. For example, Losartan can be reacted with trityl chloride to yield 2-butyl-4-chloro-5-(hydroxymethyl)-1-[(2′-(1-(triphenylmethyl))-1H-tetrazol-5-yl)biphenyl-4-yl)methyl]-1H-imidazole. nih.gov This trityl-protected intermediate can then be used in subsequent reactions, such as O-alkylation. nih.gov The final step in such a sequence would be the acidic removal of the trityl protecting group to yield the desired Losartan derivative. nih.gov This approach is particularly useful for creating specific derivatives of Losartan where direct functionalization might be problematic due to the acidic nature of the tetrazole proton.

Mechanistic Studies of N-Trityl Losartan Isomer Formation

The formation of the this compound is governed by the reaction mechanism, which is highly sensitive to various experimental parameters. Understanding these factors is crucial for controlling the reaction's outcome and maximizing the yield of the desired regioisomer.

Reaction Conditions Impacting Isomer Formation

The ratio of N-Trityl Losartan to its isomers is significantly influenced by the reaction conditions employed during the coupling of the imidazole and the biphenyl-tetrazole moieties.

Solvent and Base System: The choice of solvent and base is critical. Reactions are often performed in polar aprotic solvents like N,N-dimethylformamide (DMF) with bases such as sodium methoxide or potassium carbonate. google.com An alternative is a biphasic system, for example, using toluene and water with a base like sodium hydroxide (B78521) and a phase transfer catalyst. google.comgoogle.com The polarity of the solvent and the strength of the base can influence which nitrogen atom on the imidazole ring is deprotonated and subsequently alkylated, thereby affecting the isomer ratio.

Temperature: Reaction temperature plays a vital role in selectivity. It has been observed that the coupling reaction between the imidazole derivative and 4'-bromomethyl-2-(triphenylmethyl-2H-tetrazole-5-yl)-1,1'-biphenyl at higher temperatures can increase the formation of the undesired regioisomer. asianpubs.org Optimal temperature control is necessary to favor the kinetic product over potential thermodynamic byproducts. For instance, some biphasic reactions are conducted at elevated temperatures of 80 to 100°C, while detritylation steps are often performed at cooler temperatures, around 10°C. google.comnewdrugapprovals.org

Nature of Reactants: The structure of the reactants themselves can dictate the regiochemical outcome. For example, in one study, it was found that using an alcohol derivative of the imidazole precursor for alkylation was 100 times slower and resulted in a significantly higher proportion of the undesired isomer compared to using a different derivative. units.it

Table 2: Influence of Reaction Conditions on Isomer Formation

| Parameter | Condition/Reagent | Impact on Isomer Formation | Reference |

|---|---|---|---|

| Solvent | N,N-dimethylformamide (DMF); Toluene/Water (biphasic) | Influences nucleophilicity of imidazole nitrogens, affecting regioselectivity. | google.comgoogle.com |

| Base | Sodium methoxide, Potassium carbonate, Sodium hydroxide | Affects the deprotonation equilibrium of the imidazole ring, which is key to the alkylation site. | google.com |

| Temperature | Higher temperatures can favor the formation of undesired regioisomers. | Suggests kinetic control is crucial; higher energy may overcome the activation barrier for byproduct formation. | asianpubs.org |

| Reactant Structure | Different functional groups on the imidazole precursor. | Can dramatically alter reaction rate and the ratio of desired to undesired isomers. | units.it |

Catalyst Influence on Regioselectivity and Stereoselectivity

Catalysts are instrumental in guiding the synthesis towards the desired isomer of N-Trityl Losartan, primarily by controlling regioselectivity.

Palladium Catalysts: In the context of Suzuki coupling, palladium catalysts are central to achieving high regioselectivity. units.it By facilitating the cross-coupling between a specific boronic acid and an aryl halide, the palladium catalyst ensures the formation of the biphenyl linkage at the correct positions, thereby preventing the formation of structural isomers of the biphenyl core. units.it This directed approach bypasses the regioselectivity problems associated with the direct alkylation of the imidazole ring.

Kinetic and Thermodynamic Studies of Isomerization Processes

Detailed quantitative kinetic and thermodynamic studies on the isomerization processes in N-Trityl Losartan synthesis are not extensively documented in publicly available literature. However, experimental observations allow for qualitative inferences about the underlying principles.

The formation of different regioisomers during the alkylation of the imidazole ring suggests a competition between kinetically and thermodynamically controlled pathways. The observation that higher temperatures can lead to an increased proportion of an undesired isomer indicates that the desired product may be the kinetic product, formed faster at lower temperatures. asianpubs.org The undesired isomer could be the more thermodynamically stable product, or its formation could have a higher activation energy, making it more accessible at elevated temperatures.

Without specific data on rate constants, activation energies, and equilibrium constants, a definitive assignment of kinetic versus thermodynamic control is speculative. However, the emphasis in process development on controlling reaction conditions like temperature and reactant choice strongly implies that the synthesis is operated under kinetic control to maximize the yield of the desired this compound and minimize the formation of impurities. units.it

Isolation and Purification Strategies for this compound

The isolation and purification of the this compound are critical steps in the synthesis of high-purity Losartan. These processes are necessary to remove unwanted isomers and other process-related impurities, ensuring the final active pharmaceutical ingredient (API) meets stringent regulatory standards. The primary strategies employed for this purpose involve a combination of chromatographic separation and crystallization techniques.

Chromatographic Separation Techniques for Preparative Isolation

Preparative chromatography is a cornerstone for the effective separation of the this compound from its related compounds. The choice of chromatographic technique and the specific parameters are determined by the physicochemical properties of the isomers and the desired scale of purification.

Low-pressure and high-performance liquid chromatography (HPLC) are the most utilized methods for this separation. Reversed-phase chromatography is a particularly effective technique. nih.gov In a typical preparative HPLC process, a crude mixture containing the this compound is loaded onto a column packed with a non-polar stationary phase. A polar mobile phase is then used to elute the components. The separation is based on the differential partitioning of the isomers between the stationary and mobile phases.

A study detailing the isolation of a process-related isomeric impurity in crude Losartan highlights the efficacy of low-pressure reversed-phase column chromatography. nih.gov In this approach, the elution fractions containing the target isomer were collected, and subsequent analysis confirmed a purity of over 99% after further purification steps. nih.gov

Key parameters that are optimized for the successful chromatographic separation of the this compound include the choice of stationary phase (e.g., C18 silica (B1680970) gel), the composition of the mobile phase (often a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol), the flow rate, and the detection wavelength (typically in the UV region). ingentaconnect.comasianpubs.org

Table 1: Illustrative Parameters for Preparative Chromatographic Separation

| Parameter | Typical Conditions | Purpose |

| Technique | Preparative Reversed-Phase HPLC | To separate isomers based on polarity. |

| Stationary Phase | Octadecylsilyl silica gel (C18) | Provides a non-polar surface for interaction. |

| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water gradient | To elute compounds with varying polarities. |

| Flow Rate | Dependent on column dimensions | To ensure optimal separation and peak resolution. |

| Detection | UV spectrophotometry (e.g., 220-254 nm) | To monitor the elution of the separated compounds. |

| Loading | Crude this compound mixture | The starting material for purification. |

The fractions containing the purified this compound are collected, and the solvent is typically removed by evaporation under reduced pressure to yield the isolated compound. nih.gov

Crystallization and Recrystallization Methodologies

Following chromatographic separation, crystallization and recrystallization are employed to further enhance the purity of the this compound and to obtain it in a solid, stable form. These techniques rely on the principle of differential solubility of the compound and impurities in a selected solvent or solvent system.

The process generally involves dissolving the isolated this compound in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. The solution is then gradually cooled, or an anti-solvent is added, to induce crystallization. As the crystals form, the molecules of the this compound arrange themselves in a highly ordered crystal lattice, effectively excluding impurity molecules, which remain in the mother liquor.

The choice of solvent is a critical factor in the success of crystallization. A suitable solvent should exhibit high solubility for the this compound at higher temperatures and low solubility at lower temperatures. Common solvents used in the crystallization of Losartan and its intermediates include alcohols (e.g., methanol, ethanol), ketones (e.g., acetone), esters (e.g., ethyl acetate), and aromatic hydrocarbons (e.g., toluene). google.com Often, a combination of a good solvent and an anti-solvent (a solvent in which the compound is poorly soluble) is used to control the crystallization process and improve the yield and purity of the product.

For instance, after the initial isolation of a Losartan isomer, evaporation of the chromatographic eluent followed by recrystallization can yield a product with a purity exceeding 99%. nih.gov In the broader context of Losartan synthesis, anti-solvents like acetone (B3395972) are frequently added to a solution of the tritylated compound in a solvent such as methanol to induce crystallization. google.com

Table 2: Solvents and Anti-solvents for Crystallization of Trityl Losartan Derivatives

| Role | Solvent/Anti-solvent | Rationale for Use |

| Solvent | Methanol | Good solubility at elevated temperatures. |

| Solvent | Ethanol | Alternative protic solvent for dissolution. |

| Solvent | Toluene | Can be used for dissolution and azeotropic removal of water. |

| Anti-solvent | Acetone | Induces precipitation when added to a solution in a good solvent. |

| Anti-solvent | Ethyl Acetate | Another effective anti-solvent for inducing crystallization. |

| Anti-solvent | Acetonitrile | Used to decrease solubility and promote crystal formation. |

The resulting crystalline this compound is then collected by filtration, washed with a cold solvent to remove any residual mother liquor, and dried under vacuum to remove the remaining solvent. The purity of the final product is typically assessed using analytical techniques such as HPLC.

Advanced Analytical Methodologies for Characterization and Quantification of N Trityl Losartan Isomer

Chromatographic Method Development and Validation for N-Trityl Losartan (B1675146) Isomer

Chromatographic techniques are fundamental for separating the N-Trityl Losartan Isomer from the active pharmaceutical ingredient (API) and other related impurities. The development of a selective and sensitive method is essential for accurate quantification and quality control.

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode, is the most common technique for the analysis of Losartan and its impurities. nih.govingentaconnect.com Method development for this compound involves the systematic optimization of several parameters to achieve adequate separation and peak shape.

Key optimized parameters include the choice of the stationary phase (column), mobile phase composition, flow rate, and detector wavelength. A C18 column is frequently found to be ideal, providing good resolution and peak shape. ingentaconnect.comijrpc.com Gradient elution is often employed to effectively separate a wide range of impurities with different polarities. ingentaconnect.comingentaconnect.com

Table 1: Example of Optimized HPLC Parameters for Analysis of Losartan and Related Impurities

| Parameter | Condition | Rationale |

|---|---|---|

| Column | ODS-C18 (250 mm x 4.6 mm, 5 µm) | Provides excellent separation for non-polar and moderately polar compounds like Losartan and its derivatives. ingentaconnect.com |

| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidified aqueous phase helps in protonating silanol groups and analytes, leading to sharper peaks. ingentaconnect.com |

| Mobile Phase B | Acetonitrile (B52724) | Common organic modifier in reverse-phase HPLC, providing good elution strength. ingentaconnect.comingentaconnect.com |

| Elution Mode | Gradient | Allows for the effective separation of compounds with a wide range of polarities within a reasonable run time. ingentaconnect.comingentaconnect.com |

| Flow Rate | 1.0 mL/min | A standard flow rate that provides a balance between analysis time and separation efficiency. ingentaconnect.comingentaconnect.com |

| Column Temperature | 35 °C | Maintaining a constant temperature ensures reproducible retention times and improves peak symmetry. ingentaconnect.com |

| Detection Wavelength | 220 nm | A wavelength where Losartan and its related impurities, including the N-Trityl isomer, exhibit significant UV absorbance. ingentaconnect.comingentaconnect.com |

This table is interactive. Users can sort columns to compare parameters.

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (<2 µm). This results in substantially higher efficiency, improved resolution, and dramatically reduced analysis times. The application of UHPLC-MS has been noted for determining active metabolites of Losartan in biological fluids, demonstrating its high sensitivity and speed. ptfarm.pl For the analysis of this compound, converting an optimized HPLC method to a UHPLC method can offer significant advantages in throughput for quality control laboratories.

Gas Chromatography (GC) is typically suited for thermally stable and volatile compounds. semanticscholar.org this compound itself is a large, non-volatile molecule, making it unsuitable for direct GC analysis. However, GC-MS is a powerful tool for identifying and quantifying volatile impurities that may be present in the Losartan API, such as nitrosamines. nih.govacs.org Methodologies often use a headspace autosampler coupled with a mass spectrometer (HS-GC-MS) for high sensitivity. nih.govacs.org While not directly applicable to the isomer, it is a critical complementary technique for a comprehensive impurity profile of the drug substance. High boiling point solvents like DMSO are often chosen as diluents to avoid interference with the analysis of volatile impurities. acs.org

Chirality is a critical aspect of pharmaceutical development, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. americanpharmaceuticalreview.com While Losartan itself is not chiral, certain isomers or related compounds could potentially exist as stereoisomers. Chiral chromatography is the definitive method for separating enantiomers. wvu.edu This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Direct chiral separation using CSPs is the most widely used approach in the pharmaceutical industry. wvu.edu Should a stereoisomeric form of this compound be identified, the development of a specific chiral chromatography method would be necessary for its separation and control.

Once a chromatographic method is developed, it must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose. nih.govlatamjpharm.org

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as other impurities, degradants, and placebo components. This is demonstrated by the absence of interfering peaks at the retention time of the this compound.

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range. A linear regression analysis is performed, and a correlation coefficient (r) greater than 0.999 is typically required. ingentaconnect.comingentaconnect.com

Accuracy: The closeness of the test results to the true value. It is often determined by recovery studies, where a known amount of the impurity standard is spiked into the sample matrix. Recoveries are typically expected to be within 97.00-103.00%. ingentaconnect.comingentaconnect.com

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). The relative standard deviation (RSD) should typically be less than 2.0%. ingentaconnect.comingentaconnect.com

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase pH). ingentaconnect.com

Detection Limit (LOD) and Quantification Limit (LOQ): The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while the LOQ is the lowest amount that can be determined with acceptable precision and accuracy. nih.gov

Table 2: Typical Acceptance Criteria for Method Validation

| Parameter | Acceptance Criterion |

|---|---|

| Specificity | No interference at the analyte's retention time. |

| Linearity (Correlation Coefficient, r) | ≥ 0.999 |

| Accuracy (% Recovery) | 97.00 - 103.00% |

| Precision (RSD) | ≤ 2.0% |

| Robustness | System suitability parameters met under varied conditions. |

This interactive table summarizes key validation parameters and their standard acceptance criteria in the pharmaceutical industry.

Spectroscopic Techniques for Structural Elucidation of this compound

Spectroscopic techniques are indispensable for the definitive identification and structural elucidation of unknown impurities. semanticscholar.orgtaylorandfrancis.com A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy is used to confirm the structure of this compound. asianpubs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹H and ¹³C NMR, provides detailed information about the molecular structure. semanticscholar.org It helps in determining the connectivity of atoms and the chemical environment of protons and carbons. Studies on Losartan isomers have used NMR to investigate their preferred conformations. nih.govmdpi.com The ¹H NMR spectrum of Losartan shows characteristic signals for aromatic protons, the butyl chain, and methylene groups, which would be altered in the this compound, particularly with the addition of the bulky trityl group. researchgate.net

Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of a molecule. semanticscholar.org For this compound, which has a molecular formula of C₄₁H₃₇ClN₆O, the expected molecular weight is approximately 665.23 g/mol . kemiezen.compharmaffiliates.comsimzel.com High-resolution mass spectrometry (HRMS) can provide an accurate mass measurement, confirming the elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule. researchgate.net The FTIR spectrum of Losartan shows characteristic absorption bands for O-H, C-H, C=O, and the tetrazole and imidazole (B134444) rings. researchgate.netresearchgate.net The spectrum of this compound would show characteristic peaks corresponding to the trityl group in addition to the core Losartan structure.

Table 3: Summary of Spectroscopic Data for this compound

| Technique | Information Provided | Expected Findings for this compound |

|---|---|---|

| ¹H NMR | Proton environment and connectivity. | Signals corresponding to the trityl group protons (aromatic region), alongside shifted signals of the Losartan moiety. |

| ¹³C NMR | Carbon skeleton of the molecule. | Resonances for the carbons of the trityl group and the Losartan backbone. |

| Mass Spectrometry (MS) | Molecular weight and fragmentation. | Molecular ion peak corresponding to the molecular weight of ~665.23. kemiezen.compharmaffiliates.com |

| FTIR | Presence of functional groups. | Characteristic bands for the trityl group, tetrazole ring, imidazole ring, and other functional groups. researchgate.net |

This interactive table outlines the key spectroscopic techniques and the expected data for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound, providing detailed information about the atomic framework of the molecule.

¹H NMR: Proton NMR is used to determine the number and type of hydrogen atoms present in the molecule. The spectrum of this compound would exhibit distinct signals corresponding to the protons of the n-butyl chain, the imidazole ring, the biphenyl (B1667301) system, the hydroxymethyl group, and the characteristic highly shielded protons of the trityl group. Integration of these signals allows for the quantitative determination of protons in each environment.

¹³C NMR: Carbon-13 NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the confirmation of the total number of carbons. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.

2D NMR: Two-dimensional NMR techniques are crucial for assembling the complete molecular structure by establishing connectivity between atoms.

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, helping to map out adjacent protons, for instance, within the n-butyl chain.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): Detects longer-range couplings between protons and carbons (typically 2-3 bonds), which is vital for connecting different fragments of the molecule, such as linking the biphenyl moiety to the imidazole ring via the methylene bridge.

| Technique | Information Obtained for this compound | Expected Chemical Shift Ranges (δ, ppm) |

| ¹H NMR | Identifies and quantifies different proton environments. | Trityl-H: 7.0-7.5Biphenyl-H: 6.8-7.8CH₂ (Bridge): ~5.3CH₂OH: ~4.5Butyl Chain: 0.8-2.6 |

| ¹³C NMR | Characterizes the carbon skeleton of the molecule. | Aromatic-C: 120-160Trityl-C (quaternary): ~82CH₂ (Bridge): ~50CH₂OH: ~55Butyl Chain: 13-35 |

| 2D NMR | Establishes atom connectivity and confirms the overall structure. | N/A (Provides correlation data, not shifts) |

Mass Spectrometry (MS) and Hyphenated Techniques (LC-MS, GC-MS, LC-MS/MS)

Mass spectrometry is a powerful technique for determining the molecular weight and fragmentation pattern of this compound, confirming its identity and enabling its quantification at trace levels.

Mass Spectrometry (MS): Using soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), the accurate molecular weight can be determined. For this compound (C₄₁H₃₇ClN₆O, Mol. Wt. 665.23), the protonated molecular ion [M+H]⁺ would be observed at an m/z of approximately 666.2.

Hyphenated Techniques:

LC-MS (Liquid Chromatography-Mass Spectrometry): This is the predominant technique for analyzing non-volatile compounds like this compound. It separates the isomer from Losartan and other related impurities chromatographically before detection by the mass spectrometer.

LC-MS/MS (Tandem Mass Spectrometry): This technique provides enhanced selectivity and sensitivity. A specific parent ion (e.g., m/z 666.2) is selected and fragmented to produce characteristic product ions. This fragmentation pattern serves as a molecular fingerprint for definitive identification. For quantification, Multiple Reaction Monitoring (MRM) is employed, where specific transitions from parent to product ions are monitored, allowing for precise measurement even in complex matrices. nih.govcolab.wsnih.gov

| Technique | Application for this compound | Key Parameters and Expected Values |

| LC-MS | Identification and purity assessment. | Ionization Mode: ESI/APCI (Positive)Expected Ion: [M+H]⁺ at m/z ≈ 666.2 |

| LC-MS/MS | Definitive structural confirmation and trace-level quantification. | Parent Ion (MS1): m/z ≈ 666.2Product Ions (MS2): Fragments corresponding to the loss of the trityl group (m/z 243) and other characteristic cleavages. |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the various functional groups present in the this compound molecule by probing their characteristic vibrational frequencies. researchgate.netnih.gov

Infrared (IR) Spectroscopy: The IR spectrum would confirm the presence of key functional groups. For instance, a broad absorption band would indicate the O-H stretch of the hydroxyl group, while multiple bands in the aromatic region would confirm the C-H and C=C stretching vibrations of the phenyl, biphenyl, and imidazole rings.

Raman Spectroscopy: As a complementary technique, Raman spectroscopy is particularly useful for identifying vibrations of non-polar bonds. It can provide clear signals for the C=C bonds within the aromatic systems and the C-C backbone of the molecule. researchgate.netresearchgate.net

| Functional Group | Bond Type | Expected Absorption Range (cm⁻¹) | Technique |

| Hydroxyl | O-H stretch | 3200-3600 (broad) | IR |

| Aromatic C-H | C-H stretch | 3000-3100 | IR, Raman |

| Aliphatic C-H | C-H stretch | 2850-3000 | IR, Raman |

| Imidazole/Tetrazole | C=N stretch | 1610-1680 | IR, Raman |

| Aromatic C=C | C=C stretch | 1450-1600 | IR, Raman |

| Carbon-Oxygen | C-O stretch | 1050-1250 | IR |

| Carbon-Chlorine | C-Cl stretch | 600-800 | IR |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

UV-Vis spectroscopy provides information about the electronic transitions within the molecule's chromophores. The extensive conjugated system in this compound, comprising the biphenyl and imidazole rings, is expected to produce characteristic absorption bands in the UV region. The position of the absorption maximum (λₘₐₓ) and the molar absorptivity are useful for quantitative analysis and for confirming the integrity of the chromophoric system. Studies on Losartan have recorded its UV-Visible spectrum, and similar principles apply to its N-trityl isomer. nih.gov

Other Advanced Characterization Techniques for this compound

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the most definitive method for determining the absolute three-dimensional structure of a molecule in its solid state. This technique can provide precise data on bond lengths, bond angles, and torsional angles, confirming the exact connectivity and conformation of this compound. Crucially, it can unambiguously determine the point of attachment of the bulky trityl group to the tetrazole ring. Studies on analogous tritylated intermediates of other sartan drugs, such as olmesartan, have used X-ray crystallography to reveal that the trityl group is attached to the N-2 position of the tetrazole ring, a finding that challenges previously assumed structures. researchgate.net This technique would be essential to confirm the precise isomeric nature of this compound.

| Parameter | Information Provided by X-ray Crystallography |

| Connectivity | Confirms the atomic bonding sequence. |

| Isomeric Form | Unambiguously identifies the N-1 vs. N-2 position of the trityl group on the tetrazole ring. |

| Conformation | Determines the spatial arrangement of atoms and functional groups. |

| Bond Lengths/Angles | Provides precise geometric measurements of the molecular structure. |

| Crystal Packing | Reveals intermolecular interactions in the solid state. |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimental results are compared against the theoretical values calculated from the molecular formula (C₄₁H₃₇ClN₆O). A close correlation between the experimental and theoretical values provides strong evidence for the compound's elemental composition and purity. pharmaffiliates.com

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Theoretical % |

| Carbon | C | 12.011 | 41 | 492.451 | 74.02% |

| Hydrogen | H | 1.008 | 37 | 37.296 | 5.61% |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 5.33% |

| Nitrogen | N | 14.007 | 6 | 84.042 | 12.63% |

| Oxygen | O | 15.999 | 1 | 15.999 | 2.40% |

| Total | 665.241 | 100.00% |

Optical Rotation and Circular Dichroism for Chiral Analysis

The unambiguous determination of stereochemistry is a critical aspect of pharmaceutical development and quality control, particularly for complex molecules such as the this compound. The presence of stereogenic centers can lead to the existence of enantiomers and diastereomers, which may exhibit significantly different pharmacological and toxicological profiles. Optical rotation and circular dichroism are powerful, non-destructive chiroptical techniques employed to investigate the three-dimensional structure of chiral molecules.

Optical Rotation: A Fundamental Tool for Enantiomeric Discrimination

Optical rotation measures the extent to which a chiral compound rotates the plane of plane-polarized light. This phenomenon, known as optical activity, is a fundamental property of chiral substances. The magnitude and direction of rotation are unique for each enantiomer of a chiral compound.

Principle of Measurement: When plane-polarized light passes through a solution containing a chiral molecule, the plane of polarization is rotated. A polarimeter is used to measure the angle of this rotation. The specific rotation, [α], is a standardized measure of this rotation and is calculated using the Biot's law:

[α]λT = α / (l × c)

where:

α is the observed rotation in degrees.

l is the path length of the sample tube in decimeters (dm).

c is the concentration of the sample in g/mL.

T is the temperature in degrees Celsius.

λ is the wavelength of the light, typically the sodium D-line (589 nm).

Application to this compound: The this compound, possessing potential chiral centers, is expected to be optically active. The measurement of its specific rotation can be used to:

Confirm the presence of a single enantiomer or a mixture of enantiomers.

Determine the enantiomeric excess (ee) of a sample, which quantifies the purity of one enantiomer over the other.

Serve as a quality control parameter to ensure batch-to-batch consistency.

Hypothetical Optical Rotation Data for N-Trityl Losartan Enantiomers

While specific experimental data for the this compound is not publicly available, the following table illustrates hypothetical optical rotation values for its potential enantiomers.

| Enantiomer | Hypothetical Specific Rotation [α]D20 |

| (R)-N-Trityl Losartan Isomer | +15.8° |

| (S)-N-Trityl Losartan Isomer | -15.8° |

| Racemic Mixture | 0° |

Circular Dichroism: A Deeper Insight into Chiral Structure

Circular dichroism (CD) spectroscopy is a powerful technique that provides more detailed structural information about chiral molecules than optical rotation alone. CD measures the differential absorption of left- and right-circularly polarized light by a chiral molecule.

Principle of Measurement: A CD spectrophotometer passes alternating left- and right-circularly polarized light through a sample. The difference in absorbance (ΔA = AL - AR) is measured as a function of wavelength. The result is a CD spectrum, which is a plot of this difference in absorbance versus wavelength. The data is often reported as molar ellipticity [θ].

Application to this compound: The complex structure of the this compound, with its multiple chromophores (aromatic rings, tetrazole, imidazole), makes it an ideal candidate for CD analysis. The CD spectrum is highly sensitive to the spatial arrangement of these chromophores and can provide valuable information on:

Absolute Configuration: By comparing the experimental CD spectrum with that predicted by theoretical calculations (e.g., using Time-Dependent Density Functional Theory, TD-DFT), the absolute configuration (R or S) of the chiral centers can be determined.

Conformational Analysis: The CD spectrum is sensitive to the solution-state conformation of the molecule. Changes in the spectrum can indicate different folding or rotational isomers (rotamers).

Electronic Transitions: CD signals, known as Cotton effects, appear at the wavelengths of UV-Vis absorption bands of the chromophores. The sign and magnitude of these Cotton effects provide detailed information about the electronic transitions and their chiral environment.

Hypothetical Circular Dichroism Data for this compound

The following table presents hypothetical CD data for an enantiomer of the this compound, illustrating the type of information that can be obtained from a CD spectrum.

| Wavelength (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | Associated Chromophore/Transition |

| 275 | +1.2 x 10⁴ | Biphenyl π → π |

| 250 | -0.8 x 10⁴ | Imidazole n → π |

| 230 | +2.5 x 10⁴ | Tetrazole π → π |

| 210 | -1.5 x 10⁴ | Trityl π → π |

Optical rotation and circular dichroism are indispensable analytical methodologies for the chiral analysis of the this compound. While optical rotation provides a fundamental measure of enantiomeric purity, circular dichroism offers a more detailed fingerprint of the molecule's three-dimensional structure, including its absolute configuration and conformational preferences. The application of these techniques, in conjunction with theoretical calculations, is crucial for ensuring the stereochemical integrity and quality of this pharmaceutical compound.

Cheminformatics and Computational Chemistry Approaches for N Trityl Losartan Isomer

Molecular Modeling Studies of N-Trityl Losartan (B1675146) Isomer Structure

Molecular modeling serves as a foundational tool for investigating the three-dimensional structure and conformational landscape of the N-Trityl Losartan Isomer. These studies are crucial for understanding its physical and chemical properties.

The table below illustrates the kind of data generated from molecular modeling, comparing key dihedral angles that define the conformation of Losartan and a hypothetical low-energy conformer of this compound.

| Parameter | Losartan (anti-conformation) | This compound (predicted) |

| Phenyl-Phenyl Dihedral Angle | ~50° | ~60-70° |

| Imidazole-Phenyl Dihedral Angle | ~40° | ~45-55° |

| N-Butyl Chain Conformation | Extended | Potentially Folded |

| Tetrazole-Trityl Orientation | N/A | Sterically driven, specific angle |

Note: The data for this compound is hypothetical and represents the type of output from molecular modeling studies.

Quantum Chemical Calculations for Energetic and Spectroscopic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a more accurate description of the electronic structure of the this compound, allowing for the precise calculation of its energetic and spectroscopic properties. mdpi.commdpi.com

These calculations are instrumental in determining the optimized molecular geometry, moving beyond the approximations of molecular mechanics to find the true minimum on the potential energy surface. DFT methods, such as B3LYP, are often paired with basis sets like 6-31G(d,p) to achieve a balance between accuracy and computational cost. mdpi.comresearchgate.net Such calculations can be performed in both the gaseous phase and in solution, using models like the Polarizable Continuum Model (PCM) to simulate the solvent environment. mdpi.commdpi.com

Furthermore, quantum chemical calculations are used to predict various spectroscopic properties. For instance, calculated Nuclear Magnetic Resonance (NMR) chemical shifts can be correlated with experimental data to confirm the structure of the isomer. mdpi.comresearchgate.net Similarly, theoretical infrared (IR) spectra can be generated by calculating the vibrational frequencies, which can then be compared with experimental spectra for identification purposes.

The following table presents a hypothetical comparison of calculated and experimental spectroscopic data for the this compound.

| Spectroscopic Property | Calculated Value (DFT) | Experimental Value |

| ¹H-NMR Chemical Shift (imidazole proton) | 7.8 ppm | 7.7 ppm |

| ¹³C-NMR Chemical Shift (tetrazole carbon) | 160 ppm | 159 ppm |

| Key IR Vibrational Frequency (C=N stretch) | 1650 cm⁻¹ | 1645 cm⁻¹ |

| Electronic Transition (UV-Vis λmax) | 255 nm | 250 nm |

Note: This table is illustrative of the data produced and compared in such studies.

Prediction of Reaction Pathways and Isomer Stability using Computational Methods

Computational methods are powerful tools for investigating the chemical reactivity and stability of the this compound. By mapping out reaction pathways, these techniques can shed light on its formation during the synthesis of Losartan and its potential degradation routes.

Transition state theory, combined with quantum chemical calculations, allows for the identification of transition state structures and the calculation of activation energies for various potential reactions. This is particularly relevant for understanding the detritylation process, which would convert the isomer back to a Losartan-related structure. Computational models can explore the energetics of this reaction under different conditions, such as in the presence of an acid.

The relative stability of the this compound compared to other potential isomers can also be assessed. By calculating the Gibbs free energy of different isomers, it is possible to predict their relative populations at equilibrium. For instance, the stability of isomers where the trityl group is attached to different nitrogen atoms on the tetrazole ring can be computationally compared.

A hypothetical energy profile for a reaction involving the this compound is presented below.

| Reaction Coordinate | Reactant (this compound) | Transition State | Product |

| Relative Energy (kcal/mol) | 0 | +25 | -10 |

Note: This data is a simplified representation of a calculated reaction energy profile.

Database Mining and Data Analytics for this compound Related Structures

Cheminformatics databases are invaluable resources for contextualizing the this compound within the broader landscape of chemical compounds. Mining these databases allows for the identification of structurally similar compounds, which can provide insights into potential properties or synthetic routes.

Structure and substructure searches in databases like PubChem, ChemSpider, and Reaxys can identify other molecules containing the trityl-tetrazole moiety or similar biphenyl (B1667301) structures. The analysis of the data associated with these retrieved compounds, such as their reported synthetic methods or analytical data, can be highly informative.

Data analytics techniques can be applied to the search results to identify trends and relationships. For example, analyzing the synthetic contexts in which trityl groups are used as protecting groups for tetrazoles can inform the understanding of the formation of the this compound as an impurity. Furthermore, screening for compounds with similar structural features that have been associated with particular analytical signatures can aid in the development of detection methods for this isomer. Recent studies have utilized advanced screening approaches with techniques like liquid chromatography/high-resolution mass spectrometry to identify known and unknown impurities in Losartan products, a methodology that could be applied to databases for related structures. nih.govnih.gov

The table below shows the kind of information that would be sought and compiled through database mining.

| Database | Query Type | Information Retrieved |

| PubChem | Substructure Search (Trityl-tetrazole) | List of compounds, associated literature, physical properties. |

| Reaxys | Reaction Search (Detritylation of tetrazoles) | Reaction schemes, reagents, yields. |

| SciFinder | Structure Search (this compound) | CAS number, references, commercial suppliers. |

Regulatory Science and Quality Assurance Perspectives for N Trityl Losartan Isomer

Compliance with International Council for Harmonisation (ICH) Guidelines on Impurities

The International Council for Harmonisation (ICH) provides a framework for the control of impurities in new drug substances and drug products. europa.eu The primary guidelines governing non-mutagenic impurities are ICH Q3A(R2) for new drug substances and ICH Q3B(R2) for new drug products. europa.eufda.gov

N-Trityl Losartan (B1675146) Isomer, being a process-related impurity or a potential degradation product of Losartan, falls under the purview of these guidelines. The ICH mandates that impurities present at levels above a certain threshold must be identified, reported, and qualified. ich.org

Thresholds for Impurities:

The reporting, identification, and qualification thresholds are determined by the maximum daily dose of the API. fda.govich.org For a drug like Losartan, with a maximum daily dose typically up to 100 mg, the following thresholds would generally apply:

| Threshold | Maximum Daily Dose ≤ 2 g/day |

| Reporting Threshold | 0.05% |

| Identification Threshold | 0.10% or 1.0 mg per day intake, whichever is lower |

| Qualification Threshold | 0.15% or 1.0 mg per day intake, whichever is lower |

| Data derived from ICH Q3A(R2) and Q3B(R2) guidelines. |

Any impurity, including an isomer like N-Trityl Losartan Isomer, found at a level exceeding the identification threshold necessitates structural elucidation. galaxypub.co If the level surpasses the qualification threshold, a comprehensive safety assessment is required to justify its presence. ich.org Qualification involves acquiring and evaluating data to establish the biological safety of an individual impurity at the specified level. ich.org

For isomeric impurities, it is crucial to consider that even minor stereochemical differences can sometimes lead to significant variations in pharmacological and toxicological properties. However, if the impurity is a significant metabolite in animal or human studies, it is generally considered qualified. consultlhasa.com

Analytical Method Validation Requirements for Impurity Detection

The reliable detection and quantification of this compound necessitate a validated analytical method, as stipulated by ICH Q2(R1). loesungsfabrik.degmp-compliance.org The validation process demonstrates that the analytical procedure is suitable for its intended purpose. loesungsfabrik.de Given the structural similarity between Losartan and its isomer, specificity is a critical validation parameter.

Key Validation Parameters for Isomeric Impurity Detection:

| Validation Parameter | Objective and Considerations for this compound |

| Specificity | The method must be able to unequivocally assess the this compound in the presence of Losartan, other impurities, and degradation products. altabrisagroup.com This is typically demonstrated by showing adequate resolution between the peaks of the isomer and the API in a chromatogram. ich.org |

| Limit of Detection (LOD) | The lowest amount of the isomer that can be detected but not necessarily quantitated as an exact value. altabrisagroup.com |

| Limit of Quantitation (LOQ) | The lowest amount of the isomer that can be determined with suitable precision and accuracy. altabrisagroup.com The LOQ should be at or below the reporting threshold of 0.05%. |

| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the this compound within a given range. pharmavalidation.in For impurity methods, the range should typically cover from the LOQ to 120% of the specification limit. pharmavalidation.in |

| Accuracy | The closeness of the test results to the true value. altabrisagroup.com This is often assessed by recovery studies, spiking the drug substance or product with known amounts of the this compound. ich.org |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. altabrisagroup.com This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision). ich.org |

| Range | The interval between the upper and lower concentrations of the isomer for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.org |

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. altabrisagroup.com |

| Based on the principles outlined in ICH Q2(R1). loesungsfabrik.degmp-compliance.orgaltabrisagroup.com |

High-performance liquid chromatography (HPLC) is a common technique for the analysis of impurities in pharmaceuticals. asianpubs.org For isomeric impurities, a well-developed HPLC method with a high-resolution column is essential to achieve the required specificity. asianpubs.org

Research on Setting Acceptance Criteria for Isomeric Impurities

The establishment of acceptance criteria for any impurity is a critical step in ensuring product quality and safety. For a non-mutagenic isomeric impurity like this compound, the acceptance criteria are based on scientific rationale and safety considerations. fda.gov

The process for setting acceptance criteria for an unqualified impurity generally involves:

Evaluating the manufacturing process: Understanding the process capability and the levels of the impurity that are consistently achieved.

Conducting safety assessments: If the impurity level exceeds the qualification threshold, toxicological studies may be necessary to establish a safe level of exposure. veeprho.com

A weight-of-evidence approach is often employed, which considers all available data, including: veeprho.com

Published literature

(Q)SAR (Quantitative Structure-Activity Relationship) predictions

Data from existing toxicological studies

In vitro studies

Recent discussions within the pharmaceutical industry and regulatory bodies have explored more flexible and science-based approaches to qualifying non-mutagenic impurities, especially in early development phases. nih.gov One proposal suggests that for non-mutagenic impurities, a generic limit of 1 mg/day for lifelong exposure could provide a sufficient safety margin. nih.gov

For an isomeric impurity, a key consideration is whether the structural difference leads to a novel structural alert for toxicity compared to the parent API. consultlhasa.com If no new alerts are identified, it may be argued that the safety profile is comparable to the API, which could justify a higher acceptance criterion. consultlhasa.com However, this must be supported by a robust scientific argument. consultlhasa.com

The final acceptance criterion for this compound in a drug substance or product specification would be set no higher than the level justified by safety data and consistent with the level achievable by the manufacturing process. veeprho.com

Future Research Directions and Emerging Methodologies for N Trityl Losartan Isomer

Development of Novel Analytical Techniques for Enhanced Resolution and Sensitivity

The accurate detection and quantification of the N-Trityl Losartan (B1675146) Isomer are paramount for ensuring the purity and quality of Losartan drug products. While conventional High-Performance Liquid Chromatography (HPLC) has been the cornerstone of pharmaceutical analysis, emerging techniques promise greater resolution, higher sensitivity, and improved efficiency, particularly in the challenging task of separating isomeric compounds.

Supercritical Fluid Chromatography (SFC): A Green and Efficient Alternative.

Supercritical Fluid Chromatography (SFC) is rapidly gaining traction as a powerful tool for chiral and isomeric separations in the pharmaceutical industry. grupobiomaster.comtwistingmemoirs.com Utilizing supercritical carbon dioxide as the primary mobile phase, SFC offers several advantages over traditional HPLC, including reduced organic solvent consumption, faster analysis times, and unique selectivity. grupobiomaster.comtwistingmemoirs.com For the N-Trityl Losartan Isomer, the development of SFC methods using chiral stationary phases (CSPs) could provide baseline resolution from its corresponding isomers, a feat that can be challenging with conventional reversed-phase HPLC. The optimization of parameters such as co-solvent composition, back-pressure, and temperature will be crucial in developing robust and reproducible SFC methods.

| Parameter | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |

| Primary Mobile Phase | Supercritical Carbon Dioxide | Organic Solvents (e.g., Acetonitrile (B52724), Methanol) and Water |

| Solvent Consumption | Significantly Lower | High |

| Analysis Time | Faster | Slower |

| Environmental Impact | Greener | Less Environmentally Friendly |

| Application for Isomers | High potential for chiral and positional isomers | Can be challenging for some isomers |

Advanced Detection Techniques.

Pairing advanced chromatographic techniques with highly sensitive detectors is key to achieving low limits of detection and quantification. The use of mass spectrometry (MS) coupled with SFC (SFC-MS) can provide not only retention time data but also mass-to-charge ratio information, enabling unambiguous identification and quantification of the this compound, even at trace levels. grupobiomaster.com Furthermore, the application of high-resolution mass spectrometry (HRMS) can aid in the structural elucidation of unknown impurities and degradation products related to the isomer.

Green Chemistry Approaches in this compound Synthesis and Control

The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to minimize environmental impact and enhance process safety. nih.gov The synthesis and control of the this compound present several opportunities for the application of these principles.

Sustainable Synthetic Routes.

Traditional synthetic routes for Losartan and its intermediates often involve the use of hazardous reagents and solvents. nih.govresearchgate.net Research into greener alternatives is ongoing, with a focus on several key areas:

Catalysis: The use of heterogeneous catalysts, such as palladium nanoparticles, can facilitate key coupling reactions in the synthesis of the biphenyl (B1667301) backbone of Losartan, often under milder conditions and with easier catalyst recovery and recycling. nih.gov

Alternative Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol, or ionic liquids can significantly reduce the environmental footprint of the synthesis. researchgate.net For instance, conducting key reaction steps in aqueous media, where possible, aligns with the goals of green chemistry.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product (high atom economy) is a fundamental principle of green chemistry. This involves minimizing the use of protecting groups and reducing the number of synthetic steps.

Control of Isomer Formation.

The formation of the this compound is a critical control point in the manufacturing process. Green chemistry principles can be applied to minimize its formation:

Reaction Optimization: Careful optimization of reaction conditions, such as temperature, reaction time, and the choice of base, can influence the regioselectivity of the N-alkylation step, thereby favoring the formation of the desired isomer over the this compound.

In-process Controls: The implementation of real-time analytical techniques, such as process analytical technology (PAT), can monitor the formation of the isomer during the reaction, allowing for immediate adjustments to maintain control over the process.

Mechanistic Understanding of Isomerization in Complex Reaction Systems

A thorough understanding of the mechanism of isomerization is crucial for developing effective strategies to control the formation of the this compound. The formation of this isomer is primarily related to the alkylation of the tetrazole ring, which can occur at different nitrogen atoms, leading to regioisomers.

Factors Influencing Isomerization.

Several factors can influence the ratio of isomers formed during the synthesis of N-Trityl Losartan:

Solvent Effects: The polarity and proticity of the solvent can influence the tautomeric equilibrium of the tetrazole ring and the transition state energies of the alkylation reaction, thereby affecting the final isomer ratio.

Nature of the Alkylating Agent: The structure and reactivity of the alkylating agent play a significant role in determining the site of alkylation.

Counter-ion Effects: The nature of the cation associated with the tetrazole anion can influence its nucleophilicity and the regioselectivity of the alkylation.

Computational and Spectroscopic Studies.

To gain deeper insights into the isomerization mechanism, a combination of computational modeling and advanced spectroscopic techniques can be employed.

Computational Chemistry: Density Functional Theory (DFT) calculations can be used to model the reaction pathways leading to the formation of different isomers. mdpi.com These calculations can help in understanding the relative stabilities of the intermediates and transition states, providing a theoretical basis for the observed isomer ratios. mdpi.com

NMR Spectroscopy: Advanced Nuclear Magnetic Resonance (NMR) techniques, such as 2D-NMR (COSY, HSQC, HMBC), are invaluable for the unambiguous structural elucidation of the different isomers. nih.gov Conformational analysis using NMR can also provide insights into the spatial arrangement of the molecules, which can influence their reactivity. mdpi.comnih.gov

| Research Technique | Application in Isomerization Studies |

| Density Functional Theory (DFT) | Modeling reaction pathways, calculating transition state energies, predicting isomer ratios. |

| 2D-NMR Spectroscopy | Unambiguous structural identification of isomers, conformational analysis. |

Role of this compound in Advanced Material Science

While the primary significance of the this compound currently lies within the pharmaceutical context as an impurity, its unique molecular structure suggests potential, yet largely unexplored, applications in the field of advanced material science. The presence of a chiral center and multiple functional groups opens up avenues for its use as a building block for novel functional materials.

Potential as a Chiral Catalyst or Ligand.

The inherent chirality of the this compound could be exploited in asymmetric catalysis. Chiral molecules are widely used as catalysts or ligands to control the stereoselectivity of chemical reactions, which is of great importance in the synthesis of pharmaceuticals and fine chemicals. Further research could explore the coordination chemistry of the isomer with various metal centers to create novel chiral catalysts.

Incorporation into Polymers and Functional Materials.

The functional groups present in the this compound, such as the hydroxyl and imidazole (B134444) moieties, could serve as points for polymerization or for grafting onto existing polymer backbones. This could lead to the development of functional polymers with specific properties, such as:

Chiral Stationary Phases for Chromatography: Polymers incorporating the this compound could potentially be used as chiral stationary phases for the separation of other enantiomeric compounds.

Smart Materials: The imidazole group is known to be responsive to pH changes, which could be harnessed to create pH-responsive "smart" materials that change their properties in response to environmental stimuli.

While the application of the this compound in material science is currently speculative, it represents a promising area for future interdisciplinary research, bridging the gap between pharmaceutical chemistry and materials engineering. Further investigation into the physicochemical properties of this isomer is warranted to unlock its full potential beyond its current classification as a process-related impurity.

Q & A

What analytical methodologies are recommended for characterizing N-Trityl Losartan Isomer in synthetic intermediates?

Basic Research Focus

this compound can be characterized using high-performance liquid chromatography (HPLC) coupled with spectrofluorimetry or UV detection. A factorial experimental design optimizes parameters like mobile phase composition (e.g., acetonitrile:phosphate buffer), flow rate, and column temperature to resolve isomers . For structural elucidation, nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are critical. Key intermediates, such as N-Trityl Losartan Carboxaldehyde (CAS: 133910-00-6) and N-Trityl Losartan Carboxylic Acid (CAS: 947331-10-4), should be cross-referenced with synthetic pathways to confirm isomer identity .

How can multivariate experimental design improve the separation of co-eluting isomers in chromatographic analysis?

Advanced Research Focus

Co-elution challenges in isomer separation require multivariate approaches. For example, a full factorial design evaluates interactions between variables (e.g., pH, organic modifier concentration, column type) to optimize resolution. In dissolution testing for Losartan derivatives, this method reduced experiments by 40% while maintaining accuracy (R² > 0.99 for calibration curves) . Chemometric techniques like multivariate curve resolution (MCR) analyze GC-FTIR data to track individual isomer elution profiles, enabling dynamic interconversion studies under varying temperatures and flow rates .

What synthetic pathways are prone to generating this compound, and how can impurity profiles be controlled?

Advanced Research Focus

Isomer formation often occurs during tritylation or tetrazole ring functionalization. For example, N-Trityl-5-(2-fluorophenyl)-1H-tetrazole (CAS: 87268-78-8) is a key intermediate where steric hindrance may lead to regioisomers . Control strategies include:

- Reaction Monitoring : Real-time HPLC tracking of intermediates (e.g., N-Trityl Losartan Carboxylic Acid) to halt reactions at optimal conversion points.

- Crystallization Optimization : Adjusting solvent polarity (e.g., ethanol/water mixtures) to selectively precipitate the desired isomer .

- Impurity Mapping : Reference standards like Losartan N2-Glucuronide (CAS: 138584-35-7) help identify byproducts during metabolite synthesis .

How does the stability of this compound vary under different pH and temperature conditions?

Basic Research Focus

Stability studies should employ accelerated degradation protocols:

- Acidic/alkaline hydrolysis : Expose the isomer to 0.1N HCl/NaOH at 60°C for 24 hours, followed by HPLC analysis to quantify degradation products (e.g., Losartan derivatives) .

- Thermal stress : Store samples at 40°C/75% RH for 4 weeks; monitor isomer conversion via zeta potential changes in nanoparticle formulations (e.g., solid lipid nanoparticles loaded with Losartan) .

- Photolytic stability : Use UV chambers (ICH Q1B guidelines) to assess isomer integrity under 1.2 million lux hours .

What are the challenges in quantifying trace-level this compound in biological matrices, and how can they be mitigated?

Advanced Research Focus

Biological quantification requires high sensitivity and selectivity:

- Sample Preparation : Solid-phase extraction (SPE) with C18 cartridges and methanol elution reduces matrix interference in urine/plasma .

- Detection Limits : Spectrofluorimetry (λex/λem = 254/380 nm) achieves limits of detection (LOD) ≤ 0.1 µg/mL for Losartan derivatives .

- Cross-Validation : Compare HPLC-UV (λ = 230 nm) with LC-MS/MS (MRM transitions m/z 423→207 for quantification) to resolve co-eluting metabolites like ω-1-Hydroxy Losartan (CAS: 141675-57-2) .

How do molecular interactions between this compound and excipients affect formulation stability?

Advanced Research Focus

Excipient compatibility studies are critical:

- Lipid Nanoparticles : Stearic acid/glycerol matrices may stabilize the isomer via hydrophobic interactions, but zeta potential shifts (±5 mV) indicate pH-dependent instability .

- Solid Dispersion Systems : Polyvinylpyrrolidone (PVP) enhances solubility but risks isomer-excipient hydrogen bonding, altering dissolution rates by ≥15% .

- Accelerated Testing : Use differential scanning calorimetry (DSC) to detect melting point deviations (>2°C) caused by isomer-excipient interactions .

What computational tools are effective in predicting the pharmacokinetic behavior of this compound?

Advanced Research Focus

In silico models guide experimental design:

- Molecular Dynamics (MD) Simulations : Predict binding affinities to angiotensin II receptors (e.g., free energy calculations for isomer vs. Losartan potassium).

- ADMET Prediction : Software like Schrödinger’s QikProp estimates logP (≈3.2) and BBB permeability (CNS < -2) to prioritize isomers with favorable bioavailability .

- Metabolite Profiling : Link isomer structure to cytochrome P450 (CYP2C9) metabolism pathways using docking simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.